molecular formula C14H22ClNO B5758404 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine

Cat. No.: B5758404
M. Wt: 255.78 g/mol
InChI Key: DNXHSEIBVKNNLO-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to an N,N-diethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine typically involves the reaction of 2-chloro-4,6-dimethylphenol with N,N-diethylethanamine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy radicals.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy radicals, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-dimethylphenol
  • N,N-diethylethanamine
  • 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted dimethylphenoxy group with an N,N-diethylethanamine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-14-12(4)9-11(3)10-13(14)15/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHSEIBVKNNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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